molecular formula C10H21NOS B15231608 N-(1-Ethoxypropan-2-yl)-2,2-dimethylthietan-3-amine

N-(1-Ethoxypropan-2-yl)-2,2-dimethylthietan-3-amine

Cat. No.: B15231608
M. Wt: 203.35 g/mol
InChI Key: QWTRXIKTDKEQKM-UHFFFAOYSA-N
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Description

N-(1-Ethoxypropan-2-yl)-2,2-dimethylthietan-3-amine is an organic compound with a unique structure that includes a thietan ring, an ethoxypropan group, and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Ethoxypropan-2-yl)-2,2-dimethylthietan-3-amine typically involves the reaction of 2,2-dimethylthietan-3-one with 1-ethoxypropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Ethoxypropan-2-yl)-2,2-dimethylthietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-(1-Ethoxypropan-2-yl)-2,2-dimethylthietan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Ethoxypropan-2-yl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methoxypropan-2-yl)-2,2-dimethylthietan-3-amine
  • N-(1-Propoxypropan-2-yl)-2,2-dimethylthietan-3-amine
  • N-(1-Butoxypropan-2-yl)-2,2-dimethylthietan-3-amine

Uniqueness

N-(1-Ethoxypropan-2-yl)-2,2-dimethylthietan-3-amine is unique due to its specific ethoxypropan group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H21NOS

Molecular Weight

203.35 g/mol

IUPAC Name

N-(1-ethoxypropan-2-yl)-2,2-dimethylthietan-3-amine

InChI

InChI=1S/C10H21NOS/c1-5-12-6-8(2)11-9-7-13-10(9,3)4/h8-9,11H,5-7H2,1-4H3

InChI Key

QWTRXIKTDKEQKM-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C)NC1CSC1(C)C

Origin of Product

United States

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